[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate
CAS No.: 102731-62-4
Cat. No.: VC0541351
Molecular Formula: C11H18N2O7
Molecular Weight: 290.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102731-62-4 |
|---|---|
| Molecular Formula | C11H18N2O7 |
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | [(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate |
| Standard InChI | InChI=1S/C11H18N2O7/c1-5-12-3-2-6(13-5)10(17)19-20-11-9(16)8(15)7(4-14)18-11/h6-9,11,14-16H,2-4H2,1H3,(H,12,13)/t6-,7-,8-,9-,11+/m1/s1 |
| Standard InChI Key | TUHFNHUGPARRAS-LPZLMQDUSA-N |
| Isomeric SMILES | CC1=NCC[C@@H](N1)C(=O)OO[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
| SMILES | CC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O |
| Canonical SMILES | CC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O |
| Appearance | Solid powder |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate stereochemistry:
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β-D-ribofuranose moiety: A sugar unit with hydroxyl groups at C3 and C4, a hydroxymethyl group at C5, and a peroxide bridge at C2.
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2-Methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate: A partially saturated pyrimidine ring with a methyl group at C2 and a carboperoxoate (–CO–O–O–) functional group at C6 .
Table 1: Key Molecular Data
The peroxide bridge (–O–O–) is rare in biological molecules and may contribute to rhizolotine’s reactivity or stability under nodule-specific conditions .
Biosynthesis and Nodule-Specific Occurrence
Rhizolotine is synthesized exclusively in functional root nodules formed by compatible Rhizobium loti strains. Its production is tightly linked to successful symbiosis:
Biosynthetic Requirements
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Host Plant: Lotus tenuis or L. pedunculatus.
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Developmental Stage: Effective nodules (Fix⁺), where bacteria are released into plant cells .
Biological Role in Symbiosis
While the exact function of rhizolotine remains under investigation, several hypotheses have emerged:
Degradation Specificity
R. loti NZP2037 uniquely degrades rhizolotine, while other rhizobia (R. meliloti, R. trifolii) and Agrobacterium lack this capability . This strain-specific catabolism may regulate metabolite turnover within nodules.
Chemical Reactivity and Stability
The carboperoxoate group introduces unique reactivity:
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Peroxide Stability: Unlike labile organic peroxides, rhizolotine’s bridge is stable under physiological conditions, possibly due to steric protection by the ribose and tetrahydropyrimidine moieties .
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Stereochemical Sensitivity: The compound’s bioactivity depends on precise stereochemistry, as evidenced by its [(2S,3R,4S,5R)] and [(6R)] configurations .
Research Applications and Future Directions
Agricultural Biotechnology
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Symbiosis Optimization: Engineering rhizolotine biosynthesis in non-Lotus legumes could enhance nodulation efficiency .
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Stress Tolerance: Exploiting its ROS-scavenging potential may improve crop resilience.
Synthetic Challenges
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